(4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Beschreibung

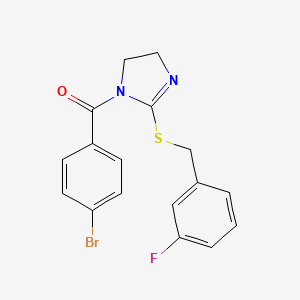

This compound features a 4-bromophenyl group attached to a methanone moiety, which is further linked to a 4,5-dihydroimidazole ring substituted with a 3-fluorobenzylthio group. Key physicochemical properties include:

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIFCOLNGAHPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the imidazole derivative in the presence of a palladium catalyst.

Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol derivative of the imidazole compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium tert-butoxide, or primary amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and dehalogenated products.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its imidazole core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of (4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bromophenyl and fluorobenzylthio groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Ethoxyphenyl Analog

- Compound: (4-Ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Key Differences : Replaces the bromine atom with an ethoxy group, reducing molecular weight (338.37 g/mol) and altering electronic properties. The ethoxy group enhances lipophilicity compared to bromine .

Triazinoindole-Thio Acetamides

- Examples: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Incorporates a triazinoindole-thio moiety instead of the dihydroimidazole ring. Molecular weight: 440.31 g/mol; purity: 95% .

p53-MDM2 Inhibitors

- Examples: Morpholine- and piperidine-substituted imidazolyl methanones (e.g., Compound 2a in ): Molecular Formula: C₂₉H₂₉N₃O₄ Key Features: Tris(4-methoxyphenyl) groups enhance aromatic stacking interactions, critical for inhibiting p53-MDM2 protein interactions. Yield: 40% .

Key Observations:

Synthetic Yields : The target compound’s synthetic route is unspecified, but related compounds (e.g., p53-MDM2 inhibitors) show moderate yields (40–75%), suggesting room for optimization .

Biologische Aktivität

The compound (4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a bromophenyl moiety, a fluorobenzylthio group, and an imidazole core, which are known to interact with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The mechanism of action for this compound involves several key interactions:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various enzymatic activities.

- Non-Covalent Interactions : The bromophenyl and fluorobenzylthio groups can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, enhancing binding affinity to target proteins .

Antitumor Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups enhances cytotoxicity against various cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 0.92 | HT29 |

| Compound B | 1.98 ± 1.22 | Jurkat |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it may exhibit activity comparable to standard antibiotics against certain bacterial strains. This potential makes it a candidate for further investigation in the development of new antimicrobial agents .

Preclinical Studies

In preclinical models, this compound was tested for its effects on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its efficacy as an antitumor agent.

Structure-Activity Relationship Studies

SAR studies have revealed that modifications to the imidazole core and the introduction of various substituents on the phenyl rings can significantly alter biological activity. For example, replacing the bromine atom with a different halogen or modifying the fluorobenzyl group enhanced the compound's potency against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.